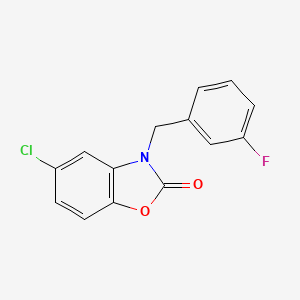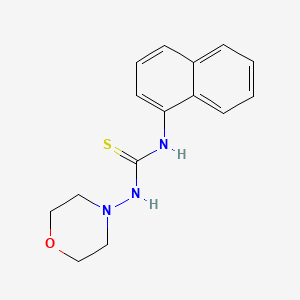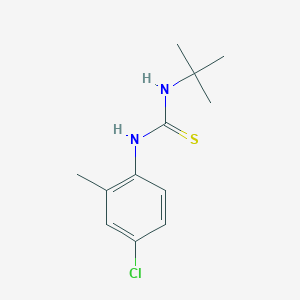
1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. This compound is also known as FPBPP and belongs to the class of piperazine derivatives.
科学研究应用
1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. This compound has been shown to have significant activity against several targets such as serotonin receptors, dopamine receptors, and histamine receptors. It has also been studied for its potential as an anti-inflammatory agent, anti-tumor agent, and anti-anxiety agent.
作用机制
The mechanism of action of 1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to act as a modulator of several neurotransmitter systems in the brain. This compound has been shown to have significant activity against several targets such as serotonin receptors, dopamine receptors, and histamine receptors. It has also been shown to inhibit the activity of certain enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to have anti-inflammatory and anti-tumor effects. In addition, this compound has been shown to have anxiolytic and sedative effects in animal models.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its high potency and selectivity for certain targets such as serotonin receptors, dopamine receptors, and histamine receptors. However, one of the limitations of using this compound is its relatively high cost and limited availability.
未来方向
There are several future directions for research on 1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine. One of the future directions is to study the potential of this compound as an anti-inflammatory and anti-tumor agent. Another future direction is to study the potential of this compound as an anti-anxiety and sedative agent. Additionally, further research is needed to understand the mechanism of action of this compound and its potential as a modulator of neurotransmitter systems in the brain. Finally, more studies are needed to optimize the synthesis method and improve the yield and purity of this compound.
合成方法
The synthesis of 1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 1-(3-fluorobenzyl)-4-chloropiperazine and 4-pyridinemethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at a temperature of around 80-100°C. The yield of this reaction is generally high, and the purity of the product can be improved by recrystallization.
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3/c18-17-3-1-2-16(12-17)14-21-10-8-20(9-11-21)13-15-4-6-19-7-5-15/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQMOTRLXXBFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)-4-(4-pyridylmethyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)
![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)
![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)

![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)


![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)

![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)

